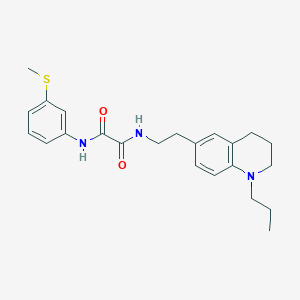
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound featuring both aromatic and heterocyclic structures. Its unique molecular framework and functional groups render it a topic of interest for multiple scientific disciplines, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has extensive applications in:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Potential use in studying protein-ligand interactions due to its ability to interact with various biomolecules.
Medicine: : Investigation as a potential therapeutic agent, particularly in oncology and neurology due to its structural complexity and bioactivity.
Industry: : Used in the development of advanced materials, including polymers and coatings due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with 3-(methylthio)aniline and 1-propyl-1,2,3,4-tetrahydroquinoline as starting materials.
Coupling Reaction: : These two compounds undergo a coupling reaction facilitated by oxalyl chloride to form the oxalamide linkage.
Catalysts and Solvents: : Reactions are generally carried out in the presence of a catalyst like triethylamine in an aprotic solvent such as dichloromethane.
Purification: : The product is purified via recrystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Large-scale Synthesis: : Similar to lab-scale synthesis but with adjustments in reagent quantities and reaction vessels to handle larger volumes.
Automation: : Employing automated reactors and purification systems to enhance yield and consistency.
Quality Control: : Stringent quality checks ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Undergoes oxidation reactions typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using reducing agents such as lithium aluminium hydride.
Substitution: : Aromatic substitution reactions facilitated by electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide; carried out under acidic conditions.
Reduction: : Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Substitution: : Halogens for electrophilic substitutions, Grignard reagents for nucleophilic substitutions.
Major Products:
Oxidation: : Carboxylic acids or ketones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives or organometallic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific molecular targets. Its aromatic and heterocyclic components enable it to form stable complexes with enzymes and receptors, modulating their activity. The oxalamide linkage plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include:
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate
Uniqueness: : The oxalamide linkage in N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide provides a unique structural feature that can significantly influence its chemical reactivity and biological activity, distinguishing it from its counterparts.
Propiedades
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-3-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-24-22(27)23(28)25-19-7-4-8-20(16-19)29-2/h4,7-10,15-16H,3,5-6,11-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKHTNVTKOTQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
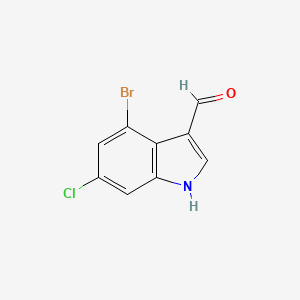
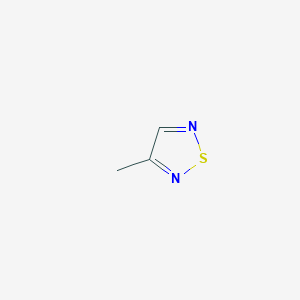
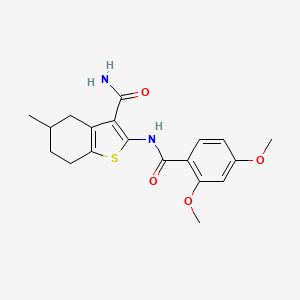
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)
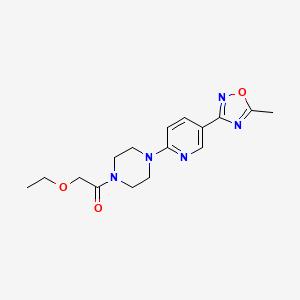
![N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)
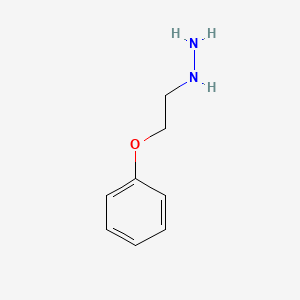
![3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2762171.png)
![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)
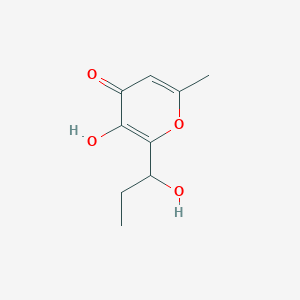
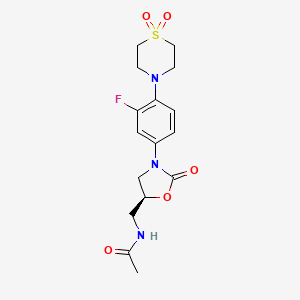
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2762176.png)
![Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2762178.png)
